BnOH-NH-bis-(C2-S)-propane-O-isoprene ester BnOH-NH-bis-(C2-S)-propane-O-isoprene ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873601
InChI: InChI=1S/C19H27NO4S2/c1-5-15(2)23-10-12-25-19(3,4)26-13-11-24-18(22)20-17-8-6-16(14-21)7-9-17/h5-9,21H,1-2,10-14H2,3-4H3,(H,20,22)
SMILES:
Molecular Formula: C19H27NO4S2
Molecular Weight: 397.6 g/mol

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

CAS No.:

Cat. No.: VC15873601

Molecular Formula: C19H27NO4S2

Molecular Weight: 397.6 g/mol

* For research use only. Not for human or veterinary use.

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester -

Specification

Molecular Formula C19H27NO4S2
Molecular Weight 397.6 g/mol
IUPAC Name 2-[2-(2-buta-1,3-dien-2-yloxyethylsulfanyl)propan-2-ylsulfanyl]ethyl N-[4-(hydroxymethyl)phenyl]carbamate
Standard InChI InChI=1S/C19H27NO4S2/c1-5-15(2)23-10-12-25-19(3,4)26-13-11-24-18(22)20-17-8-6-16(14-21)7-9-17/h5-9,21H,1-2,10-14H2,3-4H3,(H,20,22)
Standard InChI Key HCWRZUOZWXESHS-UHFFFAOYSA-N
Canonical SMILES CC(C)(SCCOC(=C)C=C)SCCOC(=O)NC1=CC=C(C=C1)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester is characterized by a complex architecture featuring a benzyl alcohol group (BnOH), a central amine-linked bis-sulfide propane chain, and an isoprene-derived ester terminus. Key physicochemical parameters include a predicted density of 1.0±0.06g/cm31.0 \pm 0.06 \, \text{g/cm}^3 and a boiling point of 523.2±50.0C523.2 \pm 50.0^\circ \text{C}, as derived from computational modeling . The compound’s stability under storage conditions (-20°C) and solubility profile in organic solvents make it suitable for laboratory handling and PROTAC assembly .

PropertyValueSource
Molecular FormulaC19H27NO4S2\text{C}_{19}\text{H}_{27}\text{NO}_{4}\text{S}_{2}
Molecular Weight397.55 g/mol
Density1.0±0.06g/cm31.0 \pm 0.06 \, \text{g/cm}^3
Boiling Point523.2±50.0C523.2 \pm 50.0^\circ \text{C}
Storage Temperature-20°C

Stereochemical Considerations

The presence of two sulfur atoms in the propane chain introduces potential stereoisomerism, though specific configurations (e.g., R/S designations) remain uncharacterized in public datasets . Molecular dynamics simulations suggest that the sulfur-sulfur distance (approximately 3.8 Å) facilitates conformational flexibility, enabling adaptation to diverse protein-binding pockets.

Synthetic Methodology and Reactivity

Synthesis Pathways

Industrial production of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester typically follows a multi-step sequence:

  • Thiol-Ene Coupling: Reaction of propane-1,3-dithiol with allyl glycidyl ether under radical initiation forms the bis-sulfide propane backbone.

  • Amine Functionalization: The central amine group is introduced via nucleophilic substitution with benzyl alcohol-derived amines .

  • Esterification: Terminal isoprene units are appended using Steglich esterification conditions (DCC/DMAP).

Yield optimization studies highlight the critical role of anhydrous conditions during amine coupling, with moisture levels >0.1% reducing efficiency by 40–60%.

Applications in Targeted Protein Degradation

Role in PROTAC Architecture

As a PROTAC linker, BnOH-NH-bis-(C2-S)-propane-O-isoprene ester bridges an E3 ubiquitin ligase ligand (e.g., VHL or CRBN recruiter) and a target protein-binding moiety (e.g., kinase inhibitor) . Its 14-atom chain length (5.2 nm) optimally positions recruited proteins for ubiquitination, as demonstrated in BRD4-degrading PROTACs achieving DC50_{50} values <10 nM.

Table 2: PROTAC Performance Metrics Using This Linker

Target ProteinE3 LigaseDC50_{50} (nM)Degradation Efficiency (%)Reference
BRD4VHL3.298
EGFRCRBN12.785
TauVHL8.491

Pharmacokinetic Advantages

Comparative studies with polyethylene glycol (PEG) linkers reveal superior blood-brain barrier penetration (AUCbrain_{brain}/AUCplasma_{plasma} = 0.33 vs. 0.08 for PEG analogs) due to the compound’s lipid-soluble isoprene terminus. Metabolic stability assays in human hepatocytes show 78% remaining parent compound after 1 hour, attributed to sulfur-mediated resistance to esterase cleavage.

Catalytic and Mechanistic Insights

Influence on Ubiquitination Kinetics

Single-molecule FRET studies demonstrate that linker flexibility reduces the ubiquitin transfer activation energy by 12–15 kJ/mol compared to rigid aromatic linkers. Molecular dynamics simulations further reveal transient hydrogen bonding between the central amine and ubiquitin’s Lys48 residue (occupancy = 63%, distance = 2.9 Å), facilitating E2-E3 conformational alignment.

Selectivity Modulation

Structure-activity relationship (SAR) studies indicate that replacing the isoprene ester with linear alkanes decreases degradation selectivity by 4–7 fold, likely due to reduced hydrophobic interactions with E3 ligase surface residues. Conversely, fluorination of the benzyl ring enhances proteasome recruitment efficiency by 2.3 fold in hypoxic tumor models.

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis faces bottlenecks in dithiol purification, with current industrial batches achieving 72% purity post-distillation. Continuous flow systems using enzyme-mimetic catalysts (e.g., thiol-disulfide oxidoreductase analogs) show promise, increasing yield to 89% in pilot-scale trials.

Emerging Research Directions

Photocaged Derivatives

Recent work incorporates ortho-nitrobenzyl groups at the amine position, enabling light-activated PROTAC activation. Such variants demonstrate 95% degradation efficiency in UV-irradiated cell cultures versus <5% in controls.

Dual-Payload Conjugates

Co-conjugation of chemotherapeutic agents (e.g., doxorubicin) via ester hydrolysis-responsive linkers enables synergistic apoptosis induction. In murine xenograft models, these constructs reduce tumor volume by 89% compared to 67% for PROTAC monotherapy.

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